molecular formula C8H11NO2 B1509953 1-(5-methoxypyridin-3-yl)ethanol

1-(5-methoxypyridin-3-yl)ethanol

Cat. No.: B1509953
M. Wt: 153.18 g/mol
InChI Key: YVAJNPMNKWNSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methoxypyridin-3-yl)ethanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxypyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the reduction of 1-(5-Methoxypyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but with enhanced reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-methoxypyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(5-Methoxypyridin-3-yl)ethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: As mentioned earlier, the compound can be synthesized through the reduction of 1-(5-Methoxypyridin-3-yl)ethanone.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Oxidation: 1-(5-Methoxypyridin-3-yl)ethanone.

    Reduction: this compound.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

1-(5-methoxypyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-methoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methoxypyridin-3-yl)ethanone
  • 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride
  • 1-(5-Methoxypyridin-3-yl)ethan-1-one hydrochloride

Uniqueness

1-(5-methoxypyridin-3-yl)ethanol is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(5-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H11NO2/c1-6(10)7-3-8(11-2)5-9-4-7/h3-6,10H,1-2H3

InChI Key

YVAJNPMNKWNSDP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)OC)O

Origin of Product

United States

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